molecular formula C13H18O3 B1366246 3-(4-Isopropoxyphenyl)butanoic acid

3-(4-Isopropoxyphenyl)butanoic acid

Cat. No.: B1366246
M. Wt: 222.28 g/mol
InChI Key: RTXMHHODBNYMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)butanoic acid typically involves the reaction of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropoxyphenyl)butanoic acid is unique due to the presence of the propan-2-yloxy group, which influences its solubility, reactivity, and potential biological effects. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)butanoic acid

InChI

InChI=1S/C13H18O3/c1-9(2)16-12-6-4-11(5-7-12)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)

InChI Key

RTXMHHODBNYMGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)CC(=O)O

Origin of Product

United States

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